1-(2-Bromophenyl)-2,2,2-trifluoroethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromophenyl)-2,2,2-trifluoroethanamine is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a trifluoroethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenyl)-2,2,2-trifluoroethanamine typically involves the following steps:
Trifluoroethylation: The trifluoroethanamine group can be introduced via a nucleophilic substitution reaction using a trifluoroethylamine derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and trifluoroethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced catalysts can further optimize the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromophenyl)-2,2,2-trifluoroethanamine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: NaOCH3, KOtBu, polar aprotic solvents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(2-Bromophenyl)-2,2,2-trifluoroethanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)-2,2,2-trifluoroethanamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine
- 1-(2-Chlorophenyl)-2,2,2-trifluoroethanamine
- 1-(2-Bromophenyl)-2,2,2-trifluoroethanol
Uniqueness: 1-(2-Bromophenyl)-2,2,2-trifluoroethanamine is unique due to the presence of both bromine and trifluoroethanamine groups, which confer distinct chemical and physical properties. These properties make it particularly valuable in synthetic chemistry and potential therapeutic applications .
Properties
Molecular Formula |
C8H7BrF3N |
---|---|
Molecular Weight |
254.05 g/mol |
IUPAC Name |
1-(2-bromophenyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C8H7BrF3N/c9-6-4-2-1-3-5(6)7(13)8(10,11)12/h1-4,7H,13H2 |
InChI Key |
QYWGFWMPWQCUSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(F)(F)F)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.